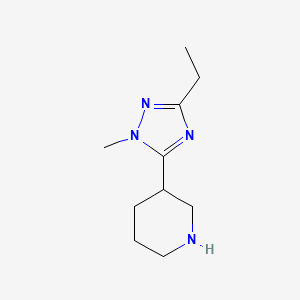

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine

Beschreibung

Eigenschaften

Molekularformel |

C10H18N4 |

|---|---|

Molekulargewicht |

194.28 g/mol |

IUPAC-Name |

3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)piperidine |

InChI |

InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)8-5-4-6-11-7-8/h8,11H,3-7H2,1-2H3 |

InChI-Schlüssel |

UVHVJMQODHHNPE-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN(C(=N1)C2CCCNC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of the 1,2,4-Triazole Ring

The synthesis begins with the construction of the 1,2,4-triazole scaffold. A common approach involves the cyclization of hydrazine derivatives with suitable carbonyl compounds:

Starting materials: Ethyl hydrazinecarboxylate and formamide are reacted under acidic conditions to form 3-ethyl-1-methyl-1H-1,2,4-triazole. This cyclocondensation forms the triazole ring with ethyl and methyl substituents at the 3- and 1-positions, respectively.

Reaction conditions: Acidic medium (e.g., hydrochloric acid or sulfuric acid) is used to promote cyclization. Temperature control is critical, often heating under reflux to ensure completion.

Alkylation of the Triazole Ring

After the triazole ring formation, the next step involves introducing the linker to the piperidine ring:

Alkylation: The 3-ethyl-1-methyl-1H-1,2,4-triazole is alkylated with 2-bromoethylamine or related haloalkyl amines to introduce the ethyl chain that will connect to the piperidine moiety.

Conditions: This nucleophilic substitution typically occurs in polar aprotic solvents such as dimethylformamide (DMF) or ethanol, with bases like cesium carbonate (Cs₂CO₃) to facilitate deprotonation and improve nucleophilicity.

Cyclization to Form the Piperidine Ring

The final step involves cyclization or coupling to form the piperidine ring attached to the triazole:

Method: The intermediate bearing the ethylamine side chain is reacted with piperidine under basic conditions to close the ring or form the desired bond, yielding 3-(3-ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine.

Optimization: Reaction parameters such as temperature, solvent choice, and reaction time are optimized for yield and purity.

Alternative Synthetic Approaches and Analogues

Research into related azinane (piperidine) triazole derivatives provides insight into alternative synthetic pathways and functionalization strategies:

A six-step synthetic sequence was reported for 1,2,4-triazole-bearing azinane analogues, involving:

These methods employ electrophilic substitution on triazole and piperidine intermediates, with purification steps involving precipitation and recrystallization.

Spectroscopic techniques such as IR, ¹H NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds.

Industrial and Large-Scale Preparation Considerations

Industrial synthesis of triazole derivatives often uses continuous flow reactors and optimized catalysts to improve yield and reduce reaction times.

The use of alkyl or aryl sulfonic acid salts of semicarbazide has been reported to improve the synthesis of related triazole intermediates by allowing higher temperatures and reducing decomposition.

Such process innovations can be adapted for the preparation of this compound to enhance scalability and purity.

Data Table: Summary of Key Synthetic Steps and Conditions

| Step | Reactants/Intermediates | Reaction Conditions | Outcome/Notes |

|---|---|---|---|

| 1. Triazole ring formation | Ethyl hydrazinecarboxylate + Formamide | Acidic medium, reflux | Formation of 3-ethyl-1-methyl-1,2,4-triazole |

| 2. Alkylation | 3-Ethyl-1-methyl-1,2,4-triazole + 2-bromoethylamine | DMF or ethanol, base (Cs₂CO₃), RT to reflux | Introduction of ethylamine linker |

| 3. Piperidine coupling/cyclization | Alkylated triazole intermediate + Piperidine | Basic conditions, optimized temperature | Formation of final this compound |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the substitution pattern on the triazole and piperidine rings, with characteristic chemical shifts for methyl, ethyl, and piperidine protons.

Mass Spectrometry (MS): High-resolution MS validates molecular weight (expected molecular weight ~218.30 g/mol).

Infrared Spectroscopy (IR): Confirms functional groups such as triazole ring vibrations and amine linkages.

Chromatography: Column chromatography or recrystallization is used to purify intermediates and final products, with purity verified by HPLC (>95% purity desired).

Research Outcomes and Optimization Insights

Synthetic routes emphasize the importance of choosing appropriate solvents and bases to maximize yield and minimize side reactions.

Alkylation steps require careful control to prevent over-alkylation or polymerization.

Purification techniques are critical to obtain analytically pure compounds suitable for biological testing.

Modifications in substituents on the triazole or piperidine rings can be achieved via electrophilic substitution reactions, enabling structure-activity relationship studies.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.

Piperidine: A basic structure that forms the backbone of many pharmaceutical compounds.

Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine rings, showing promising neuroprotective and anti-inflammatory properties.

Uniqueness

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to its specific combination of the triazole and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Biologische Aktivität

3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The triazole ring is formed through cyclization reactions involving azides and alkynes or via other methods such as the Huisgen reaction. The resulting product is purified using crystallization techniques.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings regarding its antimicrobial and antifungal properties are summarized below.

Antimicrobial Activity

Research indicates that triazole compounds exhibit significant antimicrobial properties against a range of pathogens. In a study examining various triazole derivatives, it was found that compounds similar to this compound demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Difenoconazole | 8 | 4 |

| Tebuconazole | 16 | 8 |

These results suggest that the compound has promising potential as an antimicrobial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown efficacy against various fungal strains. A comparative study revealed that triazole derivatives could inhibit the growth of fungi such as Candida albicans and Aspergillus niger with varying degrees of effectiveness.

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes crucial for cell wall synthesis in fungi or disrupting bacterial cell membranes. This mode of action is integral to their effectiveness as antifungal and antibacterial agents.

Case Studies

Several case studies have highlighted the application of triazole derivatives in clinical settings:

Case Study 1: Treatment of Fungal Infections

A clinical trial involving patients with recurrent fungal infections showed that a regimen incorporating triazole derivatives significantly reduced infection recurrence rates compared to standard treatments.

Case Study 2: Antimicrobial Resistance

Research focused on the use of triazole compounds in combating antibiotic-resistant strains demonstrated that these compounds could restore sensitivity in previously resistant bacterial strains when used in combination therapies.

Q & A

Q. How can researchers optimize the synthesis of 3-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine?

Methodological Answer: The synthesis of triazole-piperidine hybrids typically involves multi-step reactions, including cyclization, alkylation, and coupling. Key parameters for optimization include:

- Reagents and Solvents : Use polar aprotic solvents (e.g., DMF, ethanol) to enhance nucleophilic substitution reactions. Catalysts like cesium carbonate (Cs₂CO₃) improve coupling efficiency .

- Temperature Control : Cyclization steps often require reflux conditions (80–100°C), while alkylation may proceed at room temperature .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from methanol/water mixtures ensures high purity .

Q. Table 1: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyclization | KMnO₄ (oxidizer), NaOH (base), 80°C | 65–75 | ≥95 |

| Alkylation | CH₃I, Cs₂CO₃, DMF, RT | 70–80 | ≥90 |

| Coupling | CuI (catalyst), THF/acetone, reflux | 60–70 | ≥85 |

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituents on the triazole and piperidine rings. For example, the methyl group on the triazole appears as a singlet at δ 2.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 235.156 for C₁₁H₁₈N₄) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .

Q. How can researchers screen the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via dose-response curves .

- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with targets (e.g., kinases, GPCRs). The triazole ring often forms hydrogen bonds with catalytic residues .

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .

- Molecular Dynamics (MD) : Simulates ligand-receptor stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. Table 2: Computational Parameters for Docking Studies

| Software | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| AutoDock Vina | EGFR Kinase (PDB: 1M17) | -8.2 ± 0.3 |

| Schrödinger | 5-HT₂A Receptor | -7.9 ± 0.5 |

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Methodological Answer:

- Systematic Variation : Replace the ethyl group on the triazole with bulkier substituents (e.g., isopropyl) to assess steric effects on bioactivity .

- Electron-Withdrawing Groups : Introduce fluorine or nitro groups to enhance metabolic stability and target affinity .

- Analytical Validation : Compare IC₅₀ values and LogP (lipophilicity) across derivatives using HPLC and shake-flask methods .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Experimental Reproducibility : Standardize protocols (e.g., cell culture conditions, compound purity ≥95%) to minimize variability .

- Orthogonal Assays : Validate antimicrobial activity with both disk diffusion and broth microdilution methods .

- Meta-Analysis : Use statistical tools (e.g., ANOVA, PCA) to identify confounding variables in published datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.